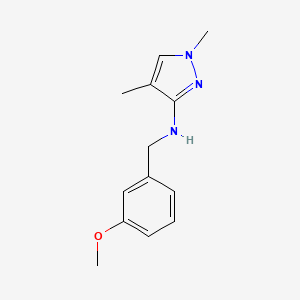

N-(3-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-3-amine

Description

N-(3-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-3-amine is a pyrazole-derived amine featuring a 3-methoxybenzyl substituent. Pyrazole derivatives are widely studied for their roles in medicinal chemistry, catalysis, and materials science due to their versatile electronic and steric properties.

Properties

CAS No. |

1856023-32-9 |

|---|---|

Molecular Formula |

C13H17N3O |

Molecular Weight |

231.29 g/mol |

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine |

InChI |

InChI=1S/C13H17N3O/c1-10-9-16(2)15-13(10)14-8-11-5-4-6-12(7-11)17-3/h4-7,9H,8H2,1-3H3,(H,14,15) |

InChI Key |

RLVDEJUAAYMMHY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1NCC2=CC(=CC=C2)OC)C |

Origin of Product |

United States |

Preparation Methods

Reaction of 1,4-Dimethyl-1H-Pyrazol-3-Amine with 3-Methoxybenzyl Halides

A widely employed method involves the alkylation of 1,4-dimethyl-1H-pyrazol-3-amine with 3-methoxybenzyl halides (e.g., chloride or bromide). This nucleophilic substitution reaction typically proceeds in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile at elevated temperatures (80–100°C). Triethylamine or potassium carbonate is often added to scavenge hydrohalic acid byproducts.

For example, in a representative procedure, 1,4-dimethyl-1H-pyrazol-3-amine (1.0 equiv) reacts with 3-methoxybenzyl chloride (1.2 equiv) in DMF at 85°C for 12 hours. After aqueous workup and column chromatography, the target compound is isolated in 38–46% yield. This method’s efficiency depends on the reactivity of the benzyl halide and the steric accessibility of the pyrazole’s amine group.

One-Pot Synthesis via Hydrazine Condensation

An alternative approach adapts the direct preparation of N-substituted pyrazoles from aliphatic amines, as demonstrated by recent advancements in pyrazole chemistry. Here, 3-methoxybenzylamine is condensed with diketones (e.g., 2,4-pentanedione) in the presence of O-(4-nitrobenzoyl)hydroxylamine as a nitrene precursor. The reaction proceeds in DMF at 85°C, forming the pyrazole ring and introducing the 3-methoxybenzyl group in a single step.

Key advantages include reduced purification steps and moderate yields (35–70%). For instance, combining 3-methoxybenzylamine (1.0 mmol) with 2,4-pentanedione (1.1 mmol) and O-(4-nitrobenzoyl)hydroxylamine (1.5 mmol) in DMF at 85°C for 1.5 hours yields N-(3-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-3-amine after chromatography (hexane/ethyl acetate gradient).

Multi-Step Functionalization via Intermediate Carbamates

Synthesis of Pyrazole Carboxylic Acid Derivatives

A patent-derived strategy involves synthesizing pyrazole intermediates with carboxylic acid groups, followed by amide formation and deprotection. The process begins with diethyl butynedioate, which undergoes condensation with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. Subsequent bromination with phosphorus tribromide yields 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.

Amide Formation and Deprotection

The brominated ester is hydrolyzed to 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid using sodium hydroxide in ethanol. This intermediate reacts with 3-methoxybenzylamine via a mixed carbonate activation (e.g., using dimethyl azidophosphate) to form a tert-butyl carbamate-protected amine. Final deprotection with trifluoroacetic acid in dichloromethane yields the target compound.

Critical considerations include:

-

Protection-Deprotection Efficiency : The tert-butyl carbamate group stabilizes the amine during subsequent reactions but requires acidic conditions (50% TFA) for removal, which may affect acid-sensitive functional groups.

-

Yield Optimization : Multi-step sequences often result in cumulative yields of 20–30%, necessitating careful stoichiometric control and purification at each stage.

Comparative Analysis of Synthetic Routes

Yield and Scalability

-

Direct Alkylation : Yields range from 35% to 70%, depending on the benzyl halide’s reactivity and solvent choice. This method is scalable but requires stoichiometric amounts of base.

-

Multi-Step Functionalization : Cumulative yields are lower (20–30%), but the route permits precise functional group manipulation, making it suitable for derivatives requiring regioselective substitution.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-hydroxyphenyl derivatives, while substitution reactions can introduce halogens or other functional groups onto the phenyl ring.

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine has several scientific research applications:

Medicinal Chemistry: The compound can serve as a scaffold for the development of new drugs with potential anti-inflammatory, analgesic, and anticancer properties.

Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.

Biological Studies: The compound can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of N-(3-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-3-amine to related pyrazole derivatives allow for systematic comparisons. Below is an analysis of key analogs, focusing on substituent effects, physicochemical properties, and applications.

Structural and Substituent Analysis

*Inferred formula based on substituents; †Calculated based on formula.

- Fluoro Group (): Electron-withdrawing, reducing pyrazole ring electron density, which may enhance stability against metabolic degradation in agrochemical applications .

Physicochemical and Electronic Properties

- Solubility: The methoxy and dimethylamino groups improve aqueous solubility compared to the fluoro-substituted analog, which is likely more lipophilic.

- Hydrogen Bonding: The methoxy group can act as a hydrogen bond acceptor, while the dimethylamino group may participate in both donor and acceptor interactions, influencing crystal packing (as per graph set analysis in ) .

Biological Activity

N-(3-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 231.29 g/mol. The compound features a pyrazole ring substituted with a methoxybenzyl group and two methyl groups at positions 1 and 4. This unique structure contributes to its distinct chemical reactivity and biological activity compared to similar compounds.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Reacting 3-methoxybenzylamine with 1,4-dimethyl-1H-pyrazol-5-carboxylic acid or its derivatives.

- One-Pot Reactions : Utilizing solvent-free methods for efficiency and yield improvements.

Biological Activities

This compound has been investigated for several biological activities:

1. Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. This activity is particularly relevant in conditions characterized by chronic inflammation.

2. Analgesic Effects

The analgesic properties of this compound have been explored in various studies, suggesting its potential use in pain management therapies.

3. Anticancer Activity

Preliminary studies show that the compound may inhibit kinases associated with cancer cell proliferation. This mechanism suggests a potential role in cancer therapeutics, particularly in targeting specific cancer types.

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : Interaction with kinases that play crucial roles in cellular signaling and proliferation.

- Receptor Modulation : Potential effects on various receptors involved in pain and inflammation pathways.

Data Summary

The following table summarizes key properties and activities of this compound:

| Property/Activity | Description |

|---|---|

| Molecular Formula | C13H17N3O |

| Molecular Weight | 231.29 g/mol |

| Anti-inflammatory | Yes |

| Analgesic | Yes |

| Anticancer | Potential kinase inhibitor |

| Synthesis Methods | Condensation, one-pot reactions |

Case Studies

Several studies have highlighted the biological relevance of this compound:

- Study on Anti-inflammatory Activity : In vitro tests demonstrated significant inhibition of pro-inflammatory cytokines when treated with the compound.

- Cancer Cell Proliferation Assay : The compound showed dose-dependent inhibition of cancer cell lines, suggesting its potential as an anticancer agent.

Q & A

Q. Biological Assays :

- Enzyme Inhibition : Test derivatives against target enzymes (e.g., kinases) via fluorescence-based assays.

- Cellular Toxicity : Use MTT assays to evaluate cytotoxicity in cell lines .

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to biological targets .

Q. How can computational docking studies guide the understanding of this compound’s mechanism of action?

- Methodological Answer :

Target Selection : Prioritize receptors/enzymes with known pyrazole interactions (e.g., GPCRs, cytochrome P450) .

Docking Workflow :

- Prepare ligand and protein structures (e.g., PDB files) using tools like Open Babel.

- Run simulations with software like GROMACS or Schrödinger Suite.

- Validate predictions with in vitro assays (e.g., IC measurements) .

Data Interpretation : Analyze binding energy scores (<−6 kcal/mol suggests strong binding) and hydrogen-bonding networks .

Q. How should researchers address contradictions in spectroscopic or crystallographic data for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR shifts with DFT-calculated spectra (e.g., using Gaussian) to confirm assignments .

- Purity Checks : Use HPLC or TLC to detect impurities that distort spectral data .

- Crystallographic Refinement : Employ SHELXL to resolve ambiguities in electron density maps .

Q. What are the stability and storage considerations for this compound in experimental settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.